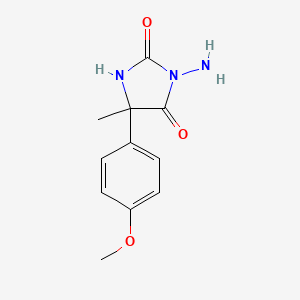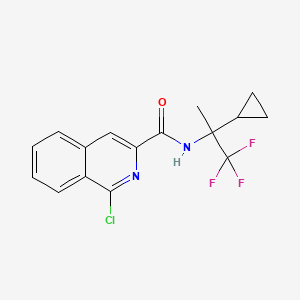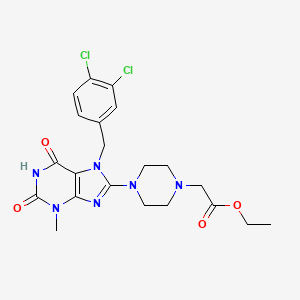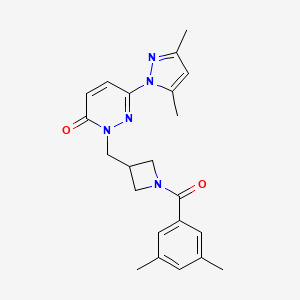![molecular formula C15H21N B2729606 [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287284-20-0](/img/structure/B2729606.png)
[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as BPAP, is a novel psychoactive compound that has gained attention due to its potential use as a cognitive enhancer. BPAP belongs to the class of compounds known as monoamine reuptake inhibitors, which are known to have a positive effect on cognitive function.
Mechanism of Action
[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine acts as a monoamine reuptake inhibitor, which means that it increases the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This increase in neurotransmitter levels is thought to be responsible for the cognitive-enhancing effects of [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine.
Biochemical and Physiological Effects:
[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a number of biochemical and physiological effects. Studies have shown that [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine can increase dopamine and norepinephrine levels in the brain, which are associated with improved cognitive function. [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory.
Advantages and Limitations for Lab Experiments
[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has a number of advantages and limitations for use in lab experiments. One advantage is that it has been shown to have a low toxicity profile, which makes it a relatively safe compound to work with. Additionally, [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a long half-life, which means that it remains active in the body for a longer period of time than other compounds. However, one limitation of [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is that it is a relatively new compound, and there is still much that is unknown about its effects and potential applications.
Future Directions
There are a number of future directions for research on [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One area of research could focus on the development of new synthetic methods for [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, which could lead to more efficient and cost-effective production of the compound. Additionally, further studies could be conducted to explore the potential therapeutic applications of [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in the treatment of cognitive disorders such as Alzheimer's disease. Finally, future research could also focus on the development of new compounds that are based on the structure of [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, which could lead to the discovery of even more potent cognitive enhancers.
In conclusion, [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a novel psychoactive compound that has gained attention due to its potential use as a cognitive enhancer. Through the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions, we have gained a better understanding of this compound and its potential applications. Further research is needed to fully explore the potential of [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine as a cognitive enhancer and to develop new compounds that are based on its structure.
Synthesis Methods
[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine can be synthesized through a multi-step process that involves the reaction of 4-propylphenylmagnesium bromide with 1-bicyclo[1.1.1]pentanone, followed by reduction with lithium aluminum hydride. The resulting compound is then reacted with formaldehyde and ammonium chloride to yield [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine.
Scientific Research Applications
[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been the subject of numerous scientific studies due to its potential use as a cognitive enhancer. Studies have shown that [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine can improve memory and learning in animal models, and may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease.
properties
IUPAC Name |
[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-2-3-12-4-6-13(7-5-12)15-8-14(9-15,10-15)11-16/h4-7H,2-3,8-11,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBGVPNALGOWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C23CC(C2)(C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2729525.png)


![7-(3-fluorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2729529.png)
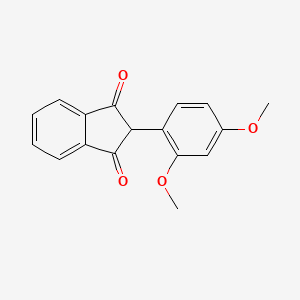
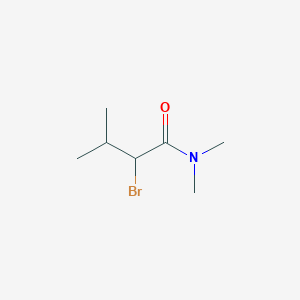

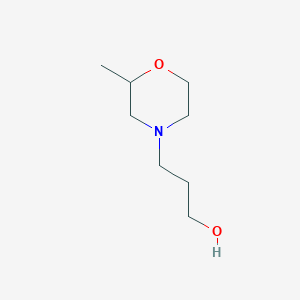
![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N-methylacetamide](/img/structure/B2729540.png)
